molecular formula C15H23ClN2O2 B1525829 2-(2-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride CAS No. 1334149-65-3

2-(2-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride

Cat. No. B1525829
CAS RN: 1334149-65-3
M. Wt: 298.81 g/mol
InChI Key: YRHSUTRVTZVSLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride, also known as EPPP, is an organic compound that is used in various scientific research applications. It is a white crystalline powder that is soluble in water and has a melting point of approximately 140°C. EPPP has a wide range of applications in scientific research, including synthesis, pharmacology, biochemistry, and physiology.

Scientific Research Applications

Pharmacological Management in Psychiatry

2-(2-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride has been studied in the context of psychiatric disorders, primarily for its calming effect without impairing mental acuity. Its mechanism of action may involve the suppression of activity in certain regions of the central nervous system (CNS). This compound is prescribed primarily for the treatment of anxiety and as a sedative/hypnotic, providing relief without cortical depression (Johnson, 1982).

Dermatological Sensitivities

In dermatology, the compound has been associated with skin reactions, particularly when used to treat conditions like urticaria and atopic dermatitis. In some cases, a maculopapular eruption can occur shortly after the administration of the drug. Patch testing has shown sensitivity to this compound, indicating its potential to induce allergic reactions under certain conditions (Michel et al., 1997).

HIV-1 Protease Inhibition

Interestingly, derivatives of this compound have been explored for their potential in inhibiting the human immunodeficiency virus type 1 (HIV-1) protease. These studies are part of the broader search for effective antiretroviral therapies. The metabolites of such derivatives and their presence in human urine following administration have been a subject of clinical evaluation, indicating the compound's relevance in the development of HIV treatments (Balani et al., 1995).

Metabolic Pathways

The compound's metabolic pathways in humans have been studied, providing insights into its biotransformation and the resulting metabolites. Such research is crucial for understanding the drug's pharmacokinetics and optimizing its therapeutic efficacy. For instance, studies have detailed the urinary metabolism of related compounds, shedding light on the metabolic fate and the potential side effects or interactions of the drug within the human body (Constantin & Pognat, 1978).

properties

IUPAC Name

2-(2-ethylphenoxy)-1-piperazin-1-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2.ClH/c1-3-13-6-4-5-7-14(13)19-12(2)15(18)17-10-8-16-9-11-17;/h4-7,12,16H,3,8-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHSUTRVTZVSLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OC(C)C(=O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.